molecular formula Cl2CuH2O B088998 Cupric chloride hydrate CAS No. 13468-85-4

Cupric chloride hydrate

Cat. No.: B088998
CAS No.: 13468-85-4
M. Wt: 152.46 g/mol
InChI Key: VWYGTDAUKWEPCZ-UHFFFAOYSA-L
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Description

Cupric chloride hydrate, also known as copper(II) chloride dihydrate, is an inorganic compound with the chemical formula CuCl₂·2H₂O. It appears as a blue-green crystalline solid and is known for its hygroscopic nature, meaning it can absorb moisture from the air. This compound is widely used in various industrial and laboratory applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric chloride hydrate can be synthesized through several methods:

    Reaction with Hydrochloric Acid: Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) reacts with hydrochloric acid (HCl) to produce this compound. The reactions are as follows:

    Chlorination of Copper: Copper metal reacts with chlorine gas (Cl₂) at elevated temperatures to form cupric chloride, which can then be hydrated to form the dihydrate:

Industrial Production Methods: Industrially, this compound is produced by the chlorination of copper in the presence of water. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Cupric chloride hydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Cupric chloride can be reduced to cuprous chloride (CuCl) using reducing agents such as sulfur dioxide (SO₂):

    Hydrolysis: When treated with a base like sodium hydroxide (NaOH), cupric chloride forms copper(II) hydroxide (Cu(OH)₂):

    Complex Formation: Cupric chloride can form complexes with various ligands, such as ammonia (NH₃), forming tetraamminecopper(II) chloride:

Scientific Research Applications

Cupric chloride hydrate has numerous applications in scientific research:

Mechanism of Action

Cupric chloride exerts its effects primarily through its ability to interact with proteins and enzymes. It acts as a cofactor for various enzymes, facilitating redox reactions and electron transfer processes. The compound can bind to glutathione S-transferases, influencing cellular detoxification pathways .

Comparison with Similar Compounds

Cupric chloride hydrate can be compared with other copper compounds such as:

    Copper(I) chloride (CuCl): Unlike cupric chloride, copper(I) chloride is less soluble in water and has different oxidation states and reactivity.

    Copper(II) sulfate (CuSO₄·5H₂O): This compound is also a blue crystalline solid but contains sulfate ions instead of chloride ions. It is widely used in agriculture and as a fungicide.

    Copper(II) nitrate (Cu(NO₃)₂·3H₂O): This compound is used in similar applications but has nitrate ions, making it more suitable for certain types of chemical reactions.

This compound is unique due to its specific reactivity with chlorine and its ability to form stable hydrates .

Properties

IUPAC Name

dichlorocopper;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGTDAUKWEPCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2CuH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10125-13-0
Record name Copper chloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10125-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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